molecular formula C9H12FN3O B13927721 6-Fluoro-4-morpholinopyridin-3-amine

6-Fluoro-4-morpholinopyridin-3-amine

Cat. No.: B13927721
M. Wt: 197.21 g/mol
InChI Key: XBIQVDQWHXYPPL-UHFFFAOYSA-N
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Description

6-Fluoro-4-morpholinopyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-morpholinopyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . This intermediate can be further modified to introduce the morpholine group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-morpholinopyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-4-morpholinopyridin-3-amine is an organic compound with a fluorine atom, a morpholine group, and a pyridine ring in its structure. The presence of these functional groups gives it potential biological activity and reactivity in chemical processes. It has shown promise as a kinase inhibitor, particularly against KIF18A, which is involved in cancer cell proliferation and mitosis.

This compound's biological activity has been explored in various studies. As an inhibitor of kinases like KIF18A, it can disrupt cell division, suggesting therapeutic applications in cancer treatment. Additionally, compounds with similar structures may have antimicrobial and anti-inflammatory properties, indicating broader uses in pharmacology.

Studies on the interactions of this compound with biological targets indicate it can bind effectively to proteins involved in cancer progression. Its inhibition of KIF18A shows its ability to interfere with mitotic processes in cancer cells. Further studies are essential to fully understand its binding affinities and mechanisms of action against various targets.

Structural Analogues and Their Properties

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
6-Fluoro-4-methylpyridin-3-amineContains a methyl group instead of morpholinePotentially different biological activity profile
5-Fluoro-2-(morpholinomethyl)pyridineMorpholine attached at a different positionMay exhibit distinct pharmacological properties
4-Morpholinopyridin-3-aminesLacks fluorine substitutionOften used as intermediates in organic synthesis

These compounds highlight the uniqueness of this compound due to its specific fluorination and morpholine substitution patterns, which can influence its biological interactions and chemical reactivity.

Applications in Cancer Research

This compound's capability to inhibit certain kinases, such as KIF18A, makes it valuable in cancer research. Inhibiting kinases can disrupt cell division, potentially leading to new cancer treatments. One study showed that a related compound, "6e", displayed broad-spectrum antiproliferative activity against various cancers, including hematological, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Use in Agrochemicals and Pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoro-4-morpholinopyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-aminopyridine: A similar compound with a fluorine atom at the 3-position and an amino group at the 4-position.

    4-Fluoro-3-morpholinopyridine: Another fluorinated pyridine with a morpholine group at the 3-position.

Uniqueness

6-Fluoro-4-morpholinopyridin-3-amine is unique due to the specific positioning of the fluorine and morpholine groups, which can result in distinct biological activities and chemical reactivity compared to other fluorinated pyridines .

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

6-fluoro-4-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12FN3O/c10-9-5-8(7(11)6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

XBIQVDQWHXYPPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2N)F

Origin of Product

United States

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